![molecular formula C18H23N3O2 B2988559 N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide CAS No. 1645440-20-5](/img/structure/B2988559.png)
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a cyano group (C≡N), and a cyclohexyl group (a six-membered carbon ring). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide and cyclohexyl groups would likely contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the specific arrangement of the functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology of U-Drugs
U-47700 is part of a class of compounds known as non-fentanil novel synthetic opioid receptor agonists, specifically N-substituted benzamides and acetamides. These compounds, including U-47700, were developed by the Upjohn Company in the 1970s and 1980s. U-47700 has been noted for its short-lasting euphoric effects and a high desire to re-dose. The compound's impact on drug markets, prevalence, and harm has been significant, particularly since it was internationally controlled in 2017. This class of compounds' stereochemistry significantly affects their potency, indicating the importance of configuration determination in detection methods (Sharma et al., 2018).
Impurities in Pharmaceutical Compounds
In a study focusing on Repaglinide, an anti-diabetic drug, unknown impurities were identified, including compounds similar in structure to U-47700. These impurities were isolated and structurally characterized, highlighting the importance of identifying and understanding such compounds in pharmaceutical contexts (Kancherla et al., 2018).
Synthesis and Biological Evaluation
Another study explored the synthesis of stable spirocyclic (alkyl)(amino)carbenes, which are related to the chemical structure of U-47700. These compounds have shown potential as ligands for transition metal-based catalysts, illustrating their relevance in chemical synthesis and potential pharmaceutical applications (Zeng et al., 2009).
Anticonvulsant Activity
4-Aminobenzamides, a class of compounds including U-47700, were evaluated for their anticonvulsant effects. The study found that specific N-alkyl amides displayed significant protective indices against seizures, suggesting potential therapeutic applications in treating convulsive disorders (Clark et al., 1984).
Antimicrobial Activity
Research on distamycin analogues, which are structurally related to U-47700, showed significant antimicrobial activity against organisms such as MRSA and Candida albicans. This study highlights the potential of similar compounds in the development of new antimicrobial agents (Khalaf et al., 2004).
Poly(ADP-ribose) in DNA Repair
The role of 3-Aminobenzamide, an inhibitor related to U-47700, in DNA repair was studied, showing its impact on DNA break frequencies and cellular toxicity at different concentrations. This research provides insights into the molecular mechanisms of DNA repair and the potential therapeutic applications of related compounds (Cleaver et al., 1985).
Eigenschaften
IUPAC Name |
N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-6-5-9-18(10-13,12-19)21-16(22)11-20-17(23)15-8-4-3-7-14(15)2/h3-4,7-8,13H,5-6,9-11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNQOFLASPTSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2988476.png)
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2988477.png)
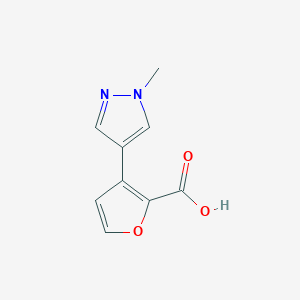
![2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2988481.png)
![1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B2988484.png)
![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)
![ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2988489.png)
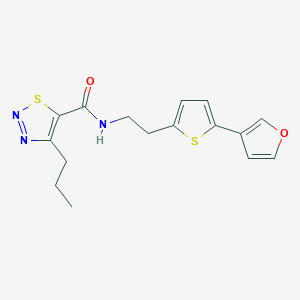
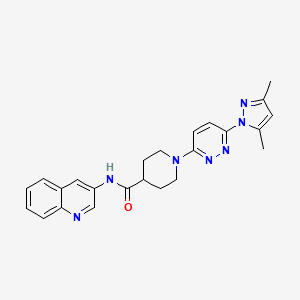
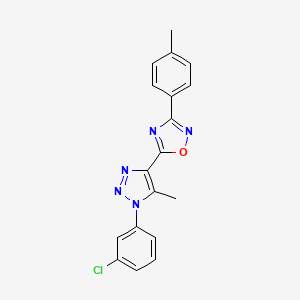
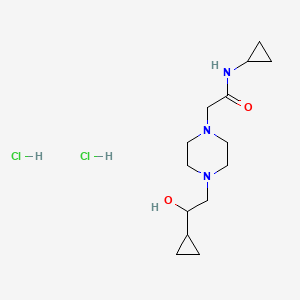
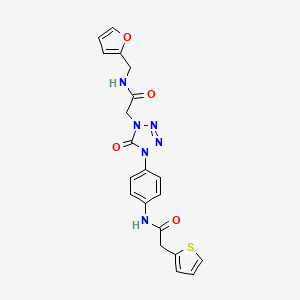
![2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2988498.png)
![(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2988499.png)